molecular formula C18H20N4O3 B2978974 N-(1-Cyanocyclohexyl)-2-(7-methoxy-4-oxoquinazolin-3-yl)acetamide CAS No. 2177734-89-1

N-(1-Cyanocyclohexyl)-2-(7-methoxy-4-oxoquinazolin-3-yl)acetamide

カタログ番号 B2978974
CAS番号: 2177734-89-1
分子量: 340.383
InChIキー: ZIROSXSPWPKQKX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-Cyanocyclohexyl)-2-(7-methoxy-4-oxoquinazolin-3-yl)acetamide, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway, which plays a crucial role in various cellular processes, including immune response, cell proliferation, differentiation, and apoptosis.

作用機序

N-(1-Cyanocyclohexyl)-2-(7-methoxy-4-oxoquinazolin-3-yl)acetamide acts as a potent inhibitor of the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK kinases, thereby preventing their activation and subsequent downstream signaling. This leads to the inhibition of STAT phosphorylation and nuclear translocation, resulting in the downregulation of target gene expression. This mechanism of action has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation in animal models.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and leukemia cells, by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to modulate immune response by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells.

実験室実験の利点と制限

N-(1-Cyanocyclohexyl)-2-(7-methoxy-4-oxoquinazolin-3-yl)acetamide has several advantages for lab experiments, including its potency and specificity for the JAK/STAT signaling pathway, which makes it an ideal tool for studying the role of this pathway in various cellular processes. However, this compound also has some limitations, including its potential off-target effects and toxicity at high concentrations. Therefore, careful dose-response studies and toxicity assessments are necessary when using this compound in lab experiments.

将来の方向性

For research include the development of more potent and selective JAK inhibitors, the investigation of combination therapies with N-(1-Cyanocyclohexyl)-2-(7-methoxy-4-oxoquinazolin-3-yl)acetamide and other agents, and the identification of biomarkers for patient selection and monitoring of treatment response. Additionally, the potential use of this compound in gene therapy and targeted drug delivery systems is an area of active research.

合成法

N-(1-Cyanocyclohexyl)-2-(7-methoxy-4-oxoquinazolin-3-yl)acetamide can be synthesized through a multistep process involving the reaction of 2-amino-4-methoxy-7-nitroquinazoline with 1-cyanocyclohexane under acidic conditions to yield 7-cyanocyclohexyl-4-methoxy-2-nitroquinazoline. This product is then reduced using palladium on carbon and hydrogen gas to obtain 7-cyanocyclohexyl-4-methoxy-2-aminquinazoline. Finally, this compound is reacted with 2-bromoacetyl chloride in the presence of triethylamine to produce this compound.

科学的研究の応用

N-(1-Cyanocyclohexyl)-2-(7-methoxy-4-oxoquinazolin-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of immune response, cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway has been implicated in the pathogenesis of various diseases, including cancer and autoimmune disorders. Therefore, this compound has been investigated as a potential therapeutic agent in these diseases.

特性

IUPAC Name

N-(1-cyanocyclohexyl)-2-(7-methoxy-4-oxoquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-25-13-5-6-14-15(9-13)20-12-22(17(14)24)10-16(23)21-18(11-19)7-3-2-4-8-18/h5-6,9,12H,2-4,7-8,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIROSXSPWPKQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC(=O)NC3(CCCCC3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。